molecular formula C7H6N2O B055633 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 119580-81-3

4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B055633
CAS No.: 119580-81-3
M. Wt: 134.14 g/mol
InChI Key: CILGDZPSMMRNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

YVAD-CHO (trifluoroacetate salt) is widely used in scientific research due to its ability to inhibit caspase-1 activity. It is used in studies related to apoptosis, inflammation, and immune response. In cell biology, it is used to prevent apoptosis induced by various stimuli, such as ceramide or irinotecan. In neuroscience, it is used to study the role of caspase-1 in neuroinflammation and neurodegenerative diseases .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of YVAD-CHO (trifluoroacetate salt) involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for YVAD-CHO is L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-L-alaninamide. The trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid .

Industrial Production Methods: Industrial production of YVAD-CHO (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput production. The final product is purified using high-performance liquid chromatography to ensure a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions: YVAD-CHO (trifluoroacetate salt) primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to its peptide nature.

Common Reagents and Conditions: The synthesis of YVAD-CHO involves reagents such as protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide, and deprotecting agents like trifluoroacetic acid. The reactions are carried out under mild conditions to prevent degradation of the peptide .

Major Products Formed: The major product formed from the synthesis of YVAD-CHO is the peptide itself, with trifluoroacetate as the counterion. No significant by-products are formed due to the high specificity of the peptide synthesis process .

Mechanism of Action

YVAD-CHO (trifluoroacetate salt) exerts its effects by binding to the active site of caspase-1, thereby inhibiting its proteolytic activity. Caspase-1 is responsible for the cleavage of pro-interleukin-1β to its active form, interleukin-1β, which is a key mediator of inflammation. By inhibiting caspase-1, YVAD-CHO reduces the production of interleukin-1β and subsequent inflammatory responses .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: YVAD-CHO (trifluoroacetate salt) is unique due to its high specificity for caspase-1 and its ability to inhibit apoptosis and inflammation without affecting other caspases. This specificity makes it a valuable tool in research focused on caspase-1-mediated processes .

Properties

IUPAC Name

4-formyl-1-methylpyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-9-4-6(5-10)2-7(9)3-8/h2,4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILGDZPSMMRNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259965
Record name 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119580-81-3
Record name 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119580-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aluminum trichloride (24.24 g, 180.86 mmol) was dissolved in nitromethane/dichloromethane (1/1, 320 ml), the solution was cooled to −20° C., and 1-methylpyrrole-2-carbonitrile (8 g, 75.36 mmol) was added. α,α-Dichlorodimethyl ether (10.4 g, 90.43 mmol), dissolved in dichloromethane (42 ml), was subsequently added dropwise. After stirring for 4 h at 0° C., the batch was poured onto ice (200 g). The aqueous phase was extracted with diethyl ether. The combined organic phases were washed until neutral with saturated sodium hydrogen carbonate solution, water and saturated sodium chloride solution. After drying over sodium sulfate, the solvent was removed in a rotary evaporator. The crude product was employed in the reactions below without further purification.
Quantity
24.24 g
Type
reactant
Reaction Step One
Name
nitromethane dichloromethane
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
10.4 g
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.